Cis,cis-Muconate is derived from the microbial fermentation of sugars and lignin, as well as through chemical synthesis. It belongs to the class of organic compounds known as dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups (-COOH). This compound can be produced from various biological sources, including engineered strains of yeast such as Saccharomyces cerevisiae.
Cis,cis-Muconate can be synthesized through several methods:
The biosynthetic pathway for cis,cis-muconate typically involves several enzymatic steps:
Cis,cis-Muconate participates in various chemical reactions due to its functional groups:
The mechanism of action for cis,cis-muconate primarily revolves around its role as a precursor in metabolic pathways. In engineered microorganisms, it serves as a building block for synthesizing various aromatic compounds and polymers. The biosynthesis process involves:
Data from recent studies indicate that engineered strains can achieve up to 139 mg/L/h productivity under controlled fermentation conditions .
Relevant analyses show that cis,cis-muconic acid maintains stability under standard laboratory conditions but may decompose under extreme pH or temperature variations .
Cis,cis-Muconate is gaining attention for its potential applications in various scientific fields:
cis,cis-Muconic acid (H₂MA) is a C₆ dicarboxylic acid with the molecular formula C₆H₆O₄. Its conjugate base, cis,cis-muconate (ccMA), exists as a dianion (C₆H₄O₄²⁻) at physiological pH and features two conjugated double bonds in the (2Z,4Z)-configuration [8]. This stereochemistry distinguishes it from three other geometric isomers: cis,trans-muconate, trans,cis-muconate, and the Diels-Alder-active trans,trans-muconate [1] [6]. The stability of ccMA is highly dependent on pH and solvent conditions. Under alkaline conditions (pH >8), ccMA remains stable as the muconate dianion. However, under acidic conditions (pH <6), it readily isomerizes to the cis,trans-isomer and undergoes irreversible cyclization to muconolactones, impeding access to the industrially valuable trans,trans-isomer [1] [6]. Chelation strategies using inorganic salts (e.g., Mg²⁺ or Ca²⁺) or polar aprotic solvents like dimethyl sulfoxide (DMSO) with controlled water content (5–10% v/v) can suppress lactonization, enabling trans,trans-muconate yields exceeding 85% [1] [6].
Table 1: Key Identifiers and Properties of ccMA
Property | Value | Source |
---|---|---|
IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedioate | [8] |
Molecular Formula | C₆H₄O₄²⁻ | [8] |
Charge | -2 | [8] |
Molecular Mass | 140.01206 g/mol | [citation:]8] |
InChI Key | TXXHDPDFNKHHGW-CCAGOZQPSA-L | [8] |
Major Isomer Interconversion | Acid-driven lactonization (pH <6) | [1] [6] |
Stabilization Strategy | Chelation or DMSO/water solvent systems | [1] [6] |
ccMA was first identified in the 1950s as a metabolic intermediate in microbial aromatic compound degradation. Bacteria like Pseudomonas putida utilize the β-ketoadipate pathway to convert catechol—derived from lignin monomers or environmental pollutants—into ccMA via catechol 1,2-dioxygenase (CatA) [4] [7]. This enzyme catalyzes the ortho-cleavage of catechol, incorporating molecular oxygen to form ccMA with high specificity [4]. Early biochemical studies revealed that muconate cycloisomerases further convert ccMA into muconolactones, linking ccMA to central carbon metabolism [4].
The advent of metabolic engineering in the 1990s shifted focus to ccMA as a biobased platform chemical. Draths and Frost (1994) pioneered de novo ccMA production in Escherichia coli by constructing a heterologous pathway from glucose via 3-dehydroshikimate (DHS), achieving titers of 0.5 g/L [2] [5]. This established the "DHS route" (Pathway 1), which remains foundational. Subsequent milestones included:
Table 2: Key Milestones in ccMA Biosynthesis
Year | Advance | Host | Titer | Reference |
---|---|---|---|---|
1994 | First de novo pathway (DHS route) | Escherichia coli | 0.5 g/L | [5] |
2012 | Engineered yeast pathway | Saccharomyces cerevisiae | 1.56 mg/L | [2] |
2018 | Lignin hydrolysate conversion | Corynebacterium glutamicum | 1.8 g/L | [7] |
2020 | Systems metabolic engineering for aromatics | Pseudomonas putida | >50 g/L | [5] |
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